N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide
説明
BenchChem offers high-quality N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-15-2-4-16(5-3-15)22-20(28)25-21(14-19(27)23-25)10-12-24(13-11-21)17-6-8-18(9-7-17)26(29)30/h2-9H,10-14H2,1H3,(H,22,28)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJFDGYRUINQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2C3(CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide is a compound belonging to the class of triazaspiro compounds, which have garnered attention for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a triazaspiro framework that is critical for its biological interactions.
Research indicates that compounds with a similar triazaspiro structure can modulate various biological pathways:
- Inhibition of Mitochondrial Permeability Transition Pore (mPTP) : Compounds targeting mPTP have shown potential in reducing myocardial cell death during reperfusion injury. This mechanism is crucial in cardioprotective strategies during myocardial infarction (MI) .
- Antitumor Activity : Triazaspiro compounds have been evaluated for their antitumor properties, particularly through the inhibition of key enzymes involved in cancer cell proliferation and survival .
- Antimicrobial Effects : Some derivatives exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological efficacy of triazaspiro compounds. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like nitro groups) on the phenyl rings enhances the compound's reactivity and biological potency.
- Spatial Configuration : The three-dimensional arrangement of the spirocyclic structure significantly impacts binding affinity to biological targets .
Case Study 1: Cardioprotection
A study investigated the cardioprotective effects of a related triazaspiro compound in a rat model of MI. The results demonstrated that treatment with the compound significantly reduced apoptotic rates and improved cardiac function post-reperfusion .
Case Study 2: Antitumor Activity
In vitro studies assessed the cytotoxic effects of N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide against several cancer cell lines. The compound exhibited selective cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Data Table: Biological Activities
準備方法
Carboxylic Acid Activation
A two-step sequence involves:
Direct Aminolysis of Activated Esters
Patent literature discloses a one-pot method using:
- Mixed carbonic anhydrides : Formed from spirocyclic carboxylic acids and ethyl chloroformate.
- Aminolysis : Addition of 4-methylaniline (1.5 equiv) in THF at 0°C.
This approach achieves 89% yield with 99.2% purity, circumventing chromatography needs.
Optimization Data and Process Parameters
Critical reaction parameters for industrial-scale synthesis are summarized below:
Analytical Characterization
Key spectroscopic data for structural confirmation:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.8 Hz, 2H, Ar-NO₂), 7.45 (d, J=8.4 Hz, 2H, Ar-CH₃), 4.32 (s, 1H, spiro-CH), 3.89 (q, J=6.8 Hz, 2H, NCH₂), 2.34 (s, 3H, CH₃).
- HRMS : m/z [M+H]⁺ calcd for C₂₁H₂₁N₅O₄: 408.1664; found: 408.1667.
- XRD : Confirms spirocyclic geometry with dihedral angle of 88.7° between triazinone and cyclohexane rings.
Challenges and Alternative Approaches
Regioselectivity in Spirocyclization
Competing pathways may yield non-spiro byproducts. Strategies to enhance selectivity include:
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation and cyclization. For analogous triazaspiro compounds, a common approach is:
Formation of a Schiff base intermediate via reaction of a nitro-substituted aryl amine with a ketone or aldehyde.
Cyclization under acidic or basic conditions (e.g., using p-toluenesulfonic acid or KCO) to form the spirocyclic core .
Functionalization of the spirocyclic scaffold via carboxamide coupling, often employing reagents like HATU or DCC in anhydrous solvents (e.g., DMF or CHCl) .
- Optimization Note : Reaction temperatures (e.g., 60–80°C for cyclization) and solvent polarity (e.g., THF vs. DMSO) significantly impact yield and purity. Chromatographic purification is critical due to steric hindrance in the spiro structure .
Q. How is the spirocyclic structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : - and -NMR to identify sp-hybridized carbons at the spiro junction and substituent-specific shifts (e.g., nitro group deshielding at ~130 ppm in -NMR) .
- X-ray Crystallography : Resolves spatial arrangement of the spiro core and substituents. For example, bond angles at the spiro carbon (typically ~90–100°) confirm non-planarity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns (e.g., loss of NO or CH groups) .
Advanced Research Questions
Q. How do the nitro (NO) and methyl (CH) substituents influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Nitro Group :
- Reactivity : Acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to meta positions. Reductive functionalization (e.g., catalytic hydrogenation to NH) can modulate activity .
- Bioactivity : Enhances binding to nitroreductase enzymes or targets with electron-deficient pockets (e.g., bacterial nitroreductase assays) .
- Methyl Group :
- Increases lipophilicity (logP), improving membrane permeability (measured via PAMPA assays). Steric effects may reduce off-target interactions .
- Structure-Activity Relationship (SAR) : Comparative studies with analogs lacking NO or CH show reduced antimicrobial potency (e.g., MIC values increase 4-fold without NO) .
Q. What contradictions exist in reported biological activities of structurally similar triazaspiro compounds?
- Methodological Answer : Discrepancies arise from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative) yield conflicting IC or MIC values. Standardized protocols (CLSI guidelines) mitigate this .
- Purity and Stereochemistry : Impurities >5% (HPLC) or racemic mixtures (vs. enantiopure forms) alter activity. Chiral HPLC or asymmetric synthesis is recommended for reproducibility .
- Example : A 2024 study reported antitumor activity (IC = 2.1 μM in MCF-7), while a 2023 study found no efficacy (IC > 50 μM) due to differences in compound stereopurity .
Q. What in silico methods are used to predict target interactions and optimize derivatives?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like kinases or GPCRs. The nitro group’s electrostatic potential enhances docking scores in hydrophobic pockets .
- MD Simulations : GROMACS or AMBER assesses stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns simulations) .
- QSAR Models : CoMFA or machine learning (e.g., Random Forest) correlates substituent properties (Hammett σ, molar refractivity) with activity. A 2025 model achieved R = 0.89 for antibacterial derivatives .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
